molecular formula C5H10BrNO B1267469 2-Bromo-3-methylbutanamide CAS No. 7472-46-0

2-Bromo-3-methylbutanamide

Cat. No.: B1267469
CAS No.: 7472-46-0
M. Wt: 180.04 g/mol
InChI Key: RQLZQHFUAKKMNC-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutanamide is a useful research compound. Its molecular formula is C5H10BrNO and its molecular weight is 180.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402024. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

2-Bromo-3-methylbutanamide has been utilized in the synthesis of novel N-(α-bromoacyl)-α-amino esters. These compounds have been studied for their cytotoxicity, anti-inflammatory, and antibacterial activities. Interestingly, they exhibit low cytotoxicity and lack significant antibacterial and anti-inflammatory activity at tested concentrations, which might be advantageous for their use in prodrug strategies (Yancheva et al., 2015).

Xanthine Oxidase Inhibitory Properties

Research on three N-(α-bromoacyl)-α-amino esters, including derivatives of this compound, explored their inhibitory activity against xanthine oxidase (XO). However, these compounds did not show significant XO inhibitory effects at the tested concentration, leading to insights about the importance of cyclic molecular structures for biological activity (Smelcerovic et al., 2016).

Methyl Bromide Alternatives

While not directly related to this compound, research on alternatives to methyl bromide, a related compound, has been conducted. Methyl bromide is used as a fumigant, and its phase-out due to environmental concerns has led to studies on alternative methods for pest and pathogen control in agriculture and post-harvest settings. This research encompasses a range of alternatives from physical control methods to chemical substitutes (Schneider et al., 2003).

Diastereomeric Glutathione Conjugates Study

In a specific study, diastereomeric glutathione conjugates of α-bromoisovalerylurea (a related compound to this compound) were differentiated using tandem mass spectrometry. This research contributes to the understanding of the molecular behavior and potential biological applications of similar brominated compounds (Heeremans et al., 1988).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methylbutanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator of enzyme activity. The nature of these interactions can vary, but they often involve the binding of this compound to the active site of the enzyme, thereby affecting its catalytic activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing the overall biochemical environment within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites. Furthermore, this compound may impact cellular signaling pathways by interacting with signaling proteins, thereby altering the downstream effects on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the impact of this compound becomes significant only above a certain dosage. High doses of this compound can result in toxicity, affecting vital organs and leading to adverse physiological outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of enzymes involved in metabolic processes. For example, this compound may inhibit enzymes responsible for the breakdown of specific metabolites, leading to an accumulation of these metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins may facilitate the localization and accumulation of this compound within specific tissues, influencing its overall distribution and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall impact on cellular processes. For instance, the presence of this compound in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic pathways .

Properties

IUPAC Name

2-bromo-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLZQHFUAKKMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322780
Record name 2-bromo-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-46-0
Record name NSC402024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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